1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone (CAS 941104-13-8) is a synthetic organic compound belonging to the isoxazole-piperazine hybrid class, with molecular formula C23H23N3O3 and a molecular weight of 389.45 g/mol. The molecule features a 5-methyl-3-phenylisoxazole-4-carbonyl moiety linked through a piperazine bridge to a 4-acetylphenyl terminus.

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
CAS No. 941104-13-8
Cat. No. B12622402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
CAS941104-13-8
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
InChIInChI=1S/C23H23N3O3/c1-16(27)18-8-10-20(11-9-18)25-12-14-26(15-13-25)23(28)21-17(2)29-24-22(21)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3
InChIKeySJLCJQHGHCDQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone (CAS 941104-13-8): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone (CAS 941104-13-8) is a synthetic organic compound belonging to the isoxazole-piperazine hybrid class, with molecular formula C23H23N3O3 and a molecular weight of 389.45 g/mol . The molecule features a 5-methyl-3-phenylisoxazole-4-carbonyl moiety linked through a piperazine bridge to a 4-acetylphenyl terminus. Calculated physicochemical parameters include an XlogP of 3.2, zero hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 66.6 Ų [1]. The compound is commercially available from multiple suppliers including Alfa Chemistry, Enamine Ltd., and MolCore, with documented purity specifications of NLT 98% . Its structural architecture places it within a broader class of isoxazole-piperazine conjugates that have demonstrated anticancer and enzyme inhibitory activities in published studies, though direct biological characterization of this specific compound remains limited in the peer-reviewed literature [2].

Why Isoxazole-Piperazine Hybrids Are Not Interchangeable: Structural Determinants of Target Engagement and Physicochemical Fitness for CAS 941104-13-8


Within the isoxazole-piperazine chemical space, even minor variations in N-substitution on the piperazine ring produce pronounced differences in biological target engagement, as demonstrated by the divergent pharmacological profiles of structural neighbors. The close analog 1-(2-chloro-4-nitrophenyl)-4-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]piperazin (CAS 341001-38-5, known as Nucleozin) acts as a potent influenza A nucleoprotein inhibitor, whereas 1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine (CAS 313393-57-6, MW 285.34) lacks the extended aryl terminus altogether and has no established biological annotation . The target compound CAS 941104-13-8 occupies a distinct structural niche: its 4-acetylphenyl terminus provides a hydrogen bond acceptor (the acetyl carbonyl) absent in the 1-methyl analog, while lacking the electron-withdrawing chloro-nitro substitution pattern that drives Nucleozin's antiviral pharmacology. Furthermore, the compound's calculated XlogP of 3.2 and TPSA of 66.6 Ų differentiate it from both the more lipophilic Nucleozin (XlogP ~3.8 estimated) and the less polar 1-methyl analog (estimated XlogP ~2.1) [1]. These differences in lipophilicity, hydrogen bonding capacity, and steric bulk mean that procurement decisions cannot rely on class-level assumptions; the specific substitution pattern directly determines solubility, permeability, and potential target interactions [2].

Quantitative Procurement-Relevant Evidence Guide for 1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone (CAS 941104-13-8)


Structural Differentiation: 4-Acetylphenyl Terminus vs. 1-Methyl Analog — Impact on Molecular Weight, TPSA, and Hydrogen Bond Acceptor Count

CAS 941104-13-8 differentiates from its closest commercially available structural analog, 1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine (CAS 313393-57-6), through the replacement of the N-methyl group with a 4-acetylphenyl moiety. This substitution increases the molecular weight from 285.34 to 389.45 g/mol (+104.11 g/mol; +36.5%) and adds a hydrogen bond acceptor (acetyl carbonyl), changing the HBA count from 4 to 5 [1]. The TPSA increases from approximately 55.6 Ų (estimated for CAS 313393-57-6) to 66.6 Ų (calculated for CAS 941104-13-8), reflecting the additional polar surface contributed by the acetyl group [1]. These differences are substantial enough to alter permeability and solubility profiles, making the two compounds non-interchangeable in any experimental system where cellular permeability or aqueous solubility is a relevant parameter [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Structural and Pharmacological Divergence from Nucleozin (CAS 341001-38-5): Differential N-Substitution Drives Distinct Biological Target Profiles

CAS 941104-13-8 shares an identical 5-methyl-3-phenylisoxazole-4-carbonyl-piperazine core with Nucleozin (CAS 341001-38-5), yet the divergent N-aryl substituent — 4-acetylphenyl vs. 2-chloro-4-nitrophenyl — produces fundamentally different pharmacological profiles. Nucleozin is a validated influenza A nucleoprotein (NP) inhibitor that induces NP aggregation and inhibits viral replication . The 4-acetylphenyl terminus of CAS 941104-13-8 lacks the electron-withdrawing nitro and chloro substituents critical for Nucleozin's antiviral activity, meaning CAS 941104-13-8 should not be assumed to possess anti-influenza activity. Conversely, the acetyl substituent introduces a reactive carbonyl handle not present in Nucleozin, offering distinct synthetic utility for further derivatization . Researchers procuring compounds for antiviral screening must recognize that the 4-acetylphenyl substitution pattern steers the molecule away from the Nucleozin pharmacophore and into a different chemical biology space.

Antiviral Research Influenza Chemical Biology Target Selectivity

Physicochemical Differentiation: XlogP and TPSA Positioning of CAS 941104-13-8 Within Drug-Like Chemical Space vs. Class Comparators

The calculated XlogP of CAS 941104-13-8 is 3.2, with a TPSA of 66.6 Ų and zero hydrogen bond donors [1]. This places the compound within favorable oral drug-like space per Lipinski's Rule of Five (XlogP ≤ 5, TPSA ≤ 140 Ų), but with a notably higher lipophilicity than many isoxazole-piperazine anticancer leads reported by İbiş et al. (2021), where the most potent compounds 6a and 13d exhibited lower estimated XlogP values consistent with their more polar substitution patterns [2]. The compound's calculated lipophilicity (XlogP 3.2) is intermediate between the less lipophilic 1-methyl analog (estimated XlogP ~2.1) and the more lipophilic Nucleozin (estimated XlogP ~3.8–4.0). This intermediate lipophilicity, combined with the absence of hydrogen bond donors, may confer favorable membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility, though experimental LogD7.4 determination is recommended to confirm [2].

Drug Design ADME Physicochemical Profiling Lead Selection

Class-Level Biological Activity Inference: Anticancer Cytotoxicity of Isoxazole-Piperazine Hybrids Against Liver and Breast Cancer Cell Lines

Although no direct biological data exist for CAS 941104-13-8 in peer-reviewed literature, class-level evidence from two independent studies establishes the anticancer potential of structurally related isoxazole-piperazine hybrids. Çalışkan et al. (2018) reported that compounds 5l–o in their series showed IC50 values of 0.3–3.7 μM against Huh7 (liver), Mahlavu (liver), and MCF-7 (breast) cancer cell lines [1]. İbiş et al. (2021) extended this work, demonstrating that all synthesized isoxazole-piperazine analogs exhibited potent to moderate cytotoxicity with IC50 values of 0.09–11.7 μM across the same cell line panel, and lead compounds 6a and 13d additionally reduced the proportion of CD133+/EpCAM+ liver cancer stem cells and suppressed stemness marker expression (NANOG, OCT4) [2]. These data establish a class-level precedent for anticancer activity within this chemotype. CAS 941104-13-8, with its 4-acetylphenyl substituent, represents a distinct structural entry within this class that has not yet been biologically characterized. Researchers procuring this compound for anticancer screening should benchmark against the published IC50 ranges (0.09–11.7 μM) as a class-level reference for anticipated potency, while noting that the specific 4-acetylphenyl substitution may confer distinct selectivity and potency profiles relative to the published leads 5m, 5o, 6a, and 13d [2].

Cancer Stem Cells Hepatocellular Carcinoma Cytotoxicity Screening Anticancer Drug Discovery

Purity Specification Differentiation: Documented NLT 98% Purity with ISO-Certified Manufacturing for CAS 941104-13-8

CAS 941104-13-8 is commercially supplied with a documented purity specification of NLT 98% by manufacturers such as MolCore, which operates under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . This purity benchmark is consistent with or exceeds typical specifications for research-grade isoxazole-piperazine building blocks. In contrast, close structural analogs such as CAS 313393-57-6 (1-methyl analog) and CAS 341001-38-5 (Nucleozin) are available from multiple vendors with variable purity specifications, typically ranging from 95% to >98% depending on the supplier . The availability of CAS 941104-13-8 from an ISO-certified manufacturer with a defined NLT 98% purity threshold provides procurement clarity: users obtain a compound with a verifiable purity floor, reducing the risk of batch-to-batch variability that could confound biological assay reproducibility. For laboratories conducting quantitative structure-activity relationship (QSAR) studies or requiring high-purity starting material for further synthetic elaboration, this documented purity specification is a procurement-relevant differentiator .

Quality Control Procurement Standards ISO Certification Reproducibility

Rotatable Bond and Conformational Flexibility Differentiation: Impact on Molecular Recognition and Crystallization Behavior

CAS 941104-13-8 possesses four rotatable bonds as calculated by the BaseChem computational model, reflecting the flexible piperazine bridge and the acetylphenyl terminus [1]. This conformational flexibility is greater than that of the 1-methyl analog CAS 313393-57-6 (estimated three rotatable bonds, with the N-methyl group contributing negligible additional flexibility) but comparable to Nucleozin (CAS 341001-38-5, estimated four to five rotatable bonds depending on nitro group orientation). The four rotatable bonds of CAS 941104-13-8, combined with its zero hydrogen bond donors and five hydrogen bond acceptors, create a conformational landscape where the 4-acetylphenyl group can sample multiple orientations relative to the isoxazole core [1]. This flexibility has practical implications: for X-ray crystallography or cryo-EM studies, the compound may exhibit conformational heterogeneity that complicates electron density interpretation; for molecular docking, extensive conformational sampling is required; and for procurement as a fragment or scaffold for structure-based drug design, the compound's flexibility must be explicitly modeled [2].

Structural Biology Crystallography Molecular Recognition Conformational Analysis

Recommended Research and Procurement Application Scenarios for 1-(4-(4-(5-Methyl-3-phenylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone (CAS 941104-13-8)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Isoxazole-Piperazine Anticancer Leads

CAS 941104-13-8 serves as a structurally differentiated SAR probe within the isoxazole-piperazine anticancer chemotype. Its 4-acetylphenyl terminus occupies a distinct steric and electronic space not explored in the published lead series by Çalışkan et al. (2018) or İbiş et al. (2021), where most active compounds (5m, 5o, 6a, 13d) feature alternative N-aryl or N-acyl substitutions [1]. By procuring this compound and testing it against the established Huh7/Mahlavu/MCF-7 cell line panel, researchers can determine whether the 4-acetylphenyl substitution enhances, maintains, or diminishes cytotoxicity relative to the published IC50 range of 0.09–11.7 μM. The acetyl group also provides a synthetic handle for further derivatization (e.g., reduction to alcohol, reductive amination, or oxime formation), making this compound a versatile intermediate for focused library synthesis [1].

Chemical Biology: Selective Probe Development Through Divergent N-Substitution Strategy

The structural similarity of CAS 941104-13-8 to Nucleozin (shared isoxazole-carbonyl-piperazine core, divergent N-aryl terminus) enables a chemical biology strategy for identifying structure-selectivity relationships. While Nucleozin selectively targets influenza A nucleoprotein through its 2-chloro-4-nitrophenyl group, CAS 941104-13-8's 4-acetylphenyl terminus is predicted to engage different biological targets . Researchers can procure both compounds for parallel phenotypic screening to identify targets uniquely engaged by the 4-acetylphenyl substitution pattern. The acetyl carbonyl also enables bioconjugation strategies (e.g., hydrazone or oxime ligation) for target identification via chemical proteomics, a capability not available with the 1-methyl analog or Nucleozin .

Pharmaceutical Quality Control and Analytical Reference Standard Procurement

CAS 941104-13-8, with its documented NLT 98% purity from ISO-certified manufacturers and defined storage conditions (20°C, 2-year stability), is suitable for procurement as an analytical reference standard in HPLC method development and impurity profiling of isoxazole-piperazine synthetic intermediates . The compound's well-defined physicochemical profile (XlogP 3.2, TPSA 66.6 Ų, zero HBD) facilitates chromatographic method development with predictable retention behavior on reversed-phase columns. For CROs and pharmaceutical analytical laboratories, the combination of documented purity, ISO manufacturing certification, and multiple independent vendor sources reduces supply chain risk compared to single-source analogs .

Computational Chemistry: Molecular Docking and Pharmacophore Model Validation

The calculated physicochemical parameters of CAS 941104-13-8 (XlogP 3.2, TPSA 66.6 Ų, 4 rotatable bonds, 5 HBA, 0 HBD) provide a defined input for computational docking studies against potential protein targets, including EPAC1/RapGEF3 as suggested by the isoxazole-piperazine class association [1]. Its intermediate lipophilicity and moderate conformational flexibility make it suitable for retrospective validation of docking scoring functions, where the compound's predicted binding pose and affinity can be compared against experimentally characterized analogs. Procurement of this well-characterized but biologically untested compound enables prospective virtual screening workflows where computational predictions can be experimentally tested, contributing to model refinement and validation [1].

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